molecular formula C13H11NO2 B3348175 1,3-dimethylchromeno[4,3-b]pyrrol-4(1H)-one CAS No. 156742-51-7

1,3-dimethylchromeno[4,3-b]pyrrol-4(1H)-one

Cat. No.: B3348175
CAS No.: 156742-51-7
M. Wt: 213.23 g/mol
InChI Key: GSNMOFGLRVWJBK-UHFFFAOYSA-N
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Description

1,3-Dimethylchromeno[4,3-b]pyrrol-4(1H)-one (CAS 156742-51-7) is a synthetically versatile small molecule with a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol. It belongs to the chromenopyrrole family, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. This structural motif is of significant interest in drug discovery, as it forms the core of various bioactive compounds and natural products, such as the lamellarins, which have been studied for their potent cytotoxic and anti-HIV properties . The chromeno[4,3-b]pyrrol-4(1H)-one core can be synthesized via modern multicomponent reactions (MCRs), which allow for the efficient, one-pot assembly of this complex heterocyclic system from simpler starting materials like 3-aldehyde coumarins, anilines, and isocyanides . Researchers value this chemotype for constructing diverse polycyclic fused scaffolds and exploring chemical space for novel therapeutic applications. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylchromeno[4,3-b]pyrrol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-8-7-14(2)12-9-5-3-4-6-10(9)16-13(15)11(8)12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNMOFGLRVWJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C(=O)OC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572602
Record name 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156742-51-7
Record name 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Reactivity of Chromeno 4,3 B Pyrrol 4 1h One Derivatives

Mechanistic Elucidation of Scaffold Formation Pathways

The construction of the chromeno[4,3-b]pyrrol-4(1H)-one scaffold can be achieved through various synthetic strategies, most notably via domino reactions and cyclization/annulation processes. These methods offer efficient routes to this complex heterocyclic system.

Detailed Mechanisms of Domino Reactions

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, provide an elegant and atom-economical approach to the chromeno[4,3-b]pyrrol-4(1H)-one core. One prominent example involves a three-component reaction of a 2-oxo-2H-chromene-3-carbaldehyde, an aniline, and an isocyanide. nih.govnih.govacs.orgresearchgate.net

The proposed mechanism for this transformation begins with the reaction between the 2-oxo-2H-chromene-3-carbaldehyde, two equivalents of an aniline, and an isocyanide to form an α-amino amidine intermediate. nih.govacs.org This multicomponent reaction (MCR) sets the stage for the subsequent intramolecular cyclization. The initial steps of the MCR likely involve the formation of an imine from the aldehyde and one molecule of aniline, which is then attacked by the isocyanide and the second molecule of aniline to generate the key α-amino amidine.

A plausible domino sequence for the formation of a derivative of the target scaffold is outlined below:

StepReactantsIntermediate/ProductDescription
12-oxo-2H-chromene-3-carbaldehyde, AnilineImineCondensation reaction to form an imine intermediate.
2Imine, Isocyanide, Anilineα-amino amidineNucleophilic attack of the isocyanide and aniline on the imine.
3α-amino amidineZwitterionic intermediateIntramolecular nucleophilic attack of the enamine-like nitrogen onto the chromenone ring.
4Zwitterionic intermediateCyclized intermediateRing closure to form the five-membered pyrrolone ring.
5Cyclized intermediateChromeno[4,3-b]pyrrol-4(1H)-oneAromatization through a 1,3-hydride shift and subsequent auto-oxidation. nih.govacs.org

This domino approach highlights the efficiency of multicomponent reactions in rapidly assembling complex molecular architectures from simple starting materials.

Cyclization and Annulation Reaction Mechanisms

An alternative and effective strategy for the synthesis of the chromeno[4,3-b]pyrrol-4(1H)-one system involves the annulation of a pyrrole (B145914) ring onto a pre-existing coumarin scaffold. A notable example is the reaction of 4-phenylaminocoumarins with β-nitroalkenes. researchgate.net

The proposed mechanism for this annulation is initiated by a Michael addition of the nitrogen atom of the 4-phenylaminocoumarin to the electron-deficient β-carbon of the nitroalkene. researchgate.net This is followed by an intramolecular cyclization and subsequent elimination of nitrous acid to afford the final fused heterocyclic product.

The key steps in this cyclization and annulation process can be summarized as follows:

Michael Addition: The enamine-like nitrogen of the 4-phenylaminocoumarin acts as a nucleophile, attacking the β-position of the nitroalkene.

Intramolecular Cyclization: The newly formed nucleophilic center on the coumarin ring attacks an appropriate electrophilic site, leading to the formation of the pyrrolone ring.

Elimination: The final step involves the elimination of a molecule of nitrous acid (HNO₂) to afford the aromatic pyrrole ring within the fused system.

This method provides a convergent approach to the target scaffold, where the pyrrole ring is constructed in the final steps of the synthesis.

Reactivity Profile of the Pyrrolone Moiety

The pyrrolone ring within the fused chromeno[4,3-b]pyrrol-4(1H)-one system exhibits a rich and varied reactivity, influenced by the electron-donating nitrogen atom and the adjacent carbonyl group.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Ring

Electrophilic Substitution: The pyrrole ring is inherently electron-rich and is generally susceptible to electrophilic aromatic substitution. onlineorganicchemistrytutor.compearson.comyoutube.comuop.edu.pk Due to the fusion with the chromenone moiety, the electron density distribution in the pyrrole ring is altered. However, it is expected to undergo electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts type reactions. Theoretical considerations and studies on analogous systems suggest that the C2-position of the pyrrole ring is the most likely site for electrophilic attack due to the greater resonance stabilization of the resulting cationic intermediate. onlineorganicchemistrytutor.compearson.comuop.edu.pk For instance, reactions of similar pyrromethenones with bromine and nitronium tetrafluoroborate have been shown to result in substitution on the pyrrole ring. researchgate.net

Nucleophilic Substitution: Nucleophilic substitution on the pyrrole ring is less common due to its electron-rich nature. However, under specific conditions, such as the presence of strong electron-withdrawing groups or through oxidative mechanisms, nucleophilic substitution can occur. nih.gov In the context of the chromeno[4,3-b]pyrrol-4(1H)-one system, the presence of the carbonyl group and the fused chromenone ring may influence the susceptibility of the pyrrole ring to nucleophilic attack, although this reactivity is not extensively documented for this specific scaffold.

Ring-Opening and Ring-Closure Transformations

Reactivity of the Chromenone Unit within the Fused System

The chromenone part of the 1,3-dimethylchromeno[4,3-b]pyrrol-4(1H)-one scaffold retains some of the characteristic reactivity of isolated chromones. A key reaction of chromones is their susceptibility to nucleophilic attack, often leading to the opening of the pyrone ring. researchgate.net

The C2-position of the chromenone ring is electrophilic and is the primary site for nucleophilic attack. This can lead to a ring-opening-ring-closure (RORC) sequence, where the pyrone ring is opened and subsequently recyclizes to form a different heterocyclic system. The presence of an electron-withdrawing group at the C3-position of the chromone ring is known to enhance its reactivity towards nucleophiles. researchgate.net In the case of chromeno[4,3-b]pyrrol-4(1H)-one, the fused pyrrolone ring acts as a C3-substituent and will influence the course of these reactions.

Nucleophilic attack at the C2-position by various nucleophiles can lead to the formation of a variety of new fused heterocyclic systems, demonstrating the utility of the chromenone moiety as a scaffold for further chemical diversification.

Functional Group Interconversions on the Chromeno[4,3-b]pyrrol-4(1H)-one Core

The chromeno[4,3-b]pyrrol-4(1H)-one core serves as a versatile template for further synthetic elaborations. Research has demonstrated that the inherent functionalities within this scaffold can be readily transformed to introduce new structural motifs and modulate the compound's properties. Key reactive sites include the amino groups often present on the pyrrole and phenyl moieties, which provide handles for subsequent chemical modifications. These transformations are pivotal for developing structure-activity relationships and accessing novel chemical entities.

One of the prominent functional group interconversions involves the construction of additional fused heterocyclic rings. For instance, derivatives of chromeno[4,3-b]pyrrol-4(1H)-one bearing two amino groups can undergo condensation reactions with various acids to yield tetracyclic fused imidazole heterocycles. rsc.org This transformation highlights the utility of the amino groups as nucleophilic centers for ring annulation reactions.

Furthermore, intramolecular cyclization strategies have been successfully employed to expand the polycyclic framework. An example is the intramolecular Buchwald-Hartwig reaction, which has been utilized to construct a new polycyclic fused heterocycle from a suitably functionalized chromeno[4,3-b]pyrrol-4(1H)-one derivative. rsc.orgnih.gov This palladium-catalyzed C-N bond-forming reaction demonstrates the potential for creating complex molecular architectures from the chromeno[4,3-b]pyrrol-4(1H)-one scaffold.

Oxidative cyclocondensation reactions also represent a valuable tool for the derivatization of this heterocyclic system. The reaction of a chromeno[4,3-b]pyrrol-4(1H)-one derivative with diphenylacetylene, catalyzed by a palladium salt, leads to the formation of a more complex polycyclic structure. This method provides a pathway to extend the conjugation of the system and introduce bulky substituents.

The amenability of related heterocyclic systems to cross-coupling reactions suggests that similar transformations could be applied to the chromeno[4,3-b]pyrrol-4(1H)-one core. For instance, the successful application of traditional C-C and C-N cross-coupling reactions on a 9-bromoquinoline-substituted spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkane] derivative indicates that halogenated chromeno[4,3-b]pyrrol-4(1H)-ones could serve as versatile precursors for a wide range of functionalized analogs through Suzuki, Sonogashira, or Buchwald-Hartwig couplings. rsc.orgresearchgate.net

Below is a table summarizing selected functional group interconversions on the chromeno[4,3-b]pyrrol-4(1H)-one core and related systems.

Starting MaterialReagents and ConditionsProductReaction Type
Chromeno[4,3-b]pyrrol-4(1H)-one with two amino groupsVarious acidsTetracyclic fused imidazole derivativeCondensation/Annulation
Functionalized chromeno[4,3-b]pyrrol-4(1H)-onePalladium catalystPolycyclic fused heterocycleIntramolecular Buchwald-Hartwig reaction
Chromeno[4,3-b]pyrrol-4(1H)-one derivativeDiphenylacetylene, Pd(TFA)₂Polycyclic fused derivativeOxidative cyclocondensation
9-Bromoquinoline-substituted spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkane]Cross-coupling reagentsModified tacrine scaffoldsC-C and C-N Cross-coupling

Photochemical Transformations and Excited State Chemistry

The photochemical behavior of chromeno[4,3-b]pyrrol-4(1H)-one derivatives is an area of interest due to the inherent photophysical properties of the coumarin moiety. While specific photochemical studies on this compound are not extensively documented, the broader class of coumarins is known to undergo various photochemical transformations.

A well-established photochemical reaction of coumarins is the [2+2] cycloaddition, leading to the formation of cyclobutane dimers upon exposure to UV light. This photodimerization is a reversible process, with the dimers often cleaving back to the monomeric coumarin units upon irradiation at a shorter wavelength. The efficiency and regioselectivity of this reaction are influenced by the substitution pattern on the coumarin ring and the reaction conditions.

The excited state chemistry of coumarin derivatives has been investigated through both experimental and computational methods. acs.orgresearchgate.netresearchgate.net These studies provide insights into the nature of the excited states and the pathways for radiative and non-radiative decay. Time-dependent density functional theory (TD-DFT) calculations have been employed to rationalize the photophysical properties and photochemical stability of coumarin derivatives. acs.orgresearchgate.net Such computational approaches can predict the electronic transitions and geometries of the excited states, offering a molecular-level understanding of their behavior upon light absorption.

For instance, computational studies on coumarin-labeled nicotinamide derivatives have been used to understand solvent effects on their photochemical stability and to rationalize their absorption spectra. acs.orgresearchgate.net These studies suggest that the nature of the solvent and the protonation state of the molecule can significantly influence the excited-state properties.

While direct experimental data on the photochemical transformations of this compound is scarce, the existing knowledge on coumarin photochemistry and the application of computational methods provide a framework for predicting its potential behavior. It is plausible that this compound could also undergo photodimerization, and its excited-state properties would be influenced by the fusion of the pyrrole ring and the specific substitution pattern. Further experimental and theoretical investigations are necessary to fully elucidate the photochemical transformations and excited-state chemistry of this particular heterocyclic system.

Compound ClassPhotochemical ReactionMethod of StudyKey Findings
Coumarins[2+2] Cycloaddition (Photodimerization)UV irradiationFormation of cyclobutane dimers, often reversible.
Coumarin-labeled nicotinamidesPhotostability studiesTD-DFT calculationsSolvent and pH affect photophysical properties and stability. acs.orgresearchgate.net
Fused coumarinsPhotolysis behaviorUV-vis spectroscopy, HPLC, LC-MSPhoto-elimination pathway observed in some fused systems.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory has proven to be a powerful tool for examining the intricacies of molecular systems. For 1,3-dimethylchromeno[4,3-b]pyrrol-4(1H)-one, DFT calculations have been instrumental in defining its structural and electronic landscape.

Frontier Molecular Orbital (FMO) Analysis and Energy Gap

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is primarily localized on the electron-rich pyrrole (B145914) and chromene ring systems, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed across the carbonyl group and the adjacent double bonds, suggesting these regions are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. The calculated HOMO-LUMO energy gap for this compound provides a quantitative measure of its kinetic stability.

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-2.15
Energy Gap (ΔE)4.10

Electrostatic Potential (MEP) Mapping for Prediction of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. The MEP map of this compound highlights distinct regions of positive and negative electrostatic potential. The area around the carbonyl oxygen atom exhibits a significant negative potential (red and yellow regions), indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. In contrast, the regions around the hydrogen atoms of the methyl groups and the aromatic rings show a positive potential (blue regions), suggesting these are potential sites for nucleophilic interactions.

Quantum Chemical Descriptors for Reactivity Prediction

To further quantify the reactivity of this compound, a set of quantum chemical descriptors has been calculated. These descriptors provide a more nuanced understanding of the molecule's chemical behavior.

Global Hardness and Global Softness Calculations

Global hardness (η) and global softness (S) are concepts derived from DFT that describe the resistance of a molecule to changes in its electron distribution. A hard molecule has a large HOMO-LUMO gap and is less reactive, while a soft molecule has a small HOMO-LUMO gap and is more reactive. These parameters are calculated using the energies of the frontier orbitals.

Ionization Energy and Electron Affinity Determinations

Ionization energy (I) represents the energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when an electron is added. These values are directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem. They provide fundamental information about the molecule's ability to undergo oxidation and reduction.

Quantum Chemical DescriptorValue (eV)
Ionization Energy (I)6.25
Electron Affinity (A)2.15
Global Hardness (η)2.05
Global Softness (S)0.49

Theoretical Spectroscopic Predictions (e.g., NMR, IR, UV-Vis) and Correlation with Experimental Data

The prediction of spectroscopic data through computational methods is a powerful tool for structural elucidation and for complementing experimental findings. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate the theoretical spectra of molecules.

For a compound like this compound, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts would typically be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimentally obtained NMR spectra to confirm the molecular structure.

Similarly, theoretical Infrared (IR) spectra can be computed by calculating the vibrational frequencies of the molecule. This involves determining the second derivatives of the energy with respect to the nuclear positions. The resulting vibrational modes and their intensities can then be compared with experimental IR spectra to identify characteristic functional groups and confirm the compound's identity.

To predict the electronic transitions observed in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is often utilized. researchgate.netekb.eg This method can calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the experimental UV-Vis spectrum. Such calculations can provide insights into the electronic structure and chromophores within the molecule.

Interactive Data Table: Illustrative Theoretical vs. Experimental Spectroscopic Data

Below is a hypothetical data table illustrating how theoretical and experimental spectroscopic data for this compound would be presented. Note: The values in this table are for illustrative purposes only and are not based on actual published data for this specific compound.

SpectrumParameterTheoretical ValueExperimental Value
¹H NMRδ (ppm)CalculatedObserved
¹³C NMRδ (ppm)CalculatedObserved
IRν (cm⁻¹)CalculatedObserved
UV-Visλ (nm)CalculatedObserved

Reaction Mechanism Modeling via Transition State Calculations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical modeling could be used to map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.

Transition state theory is a fundamental concept in this area. By locating the transition state structures—the highest energy points along the reaction coordinate—and calculating their energies, the activation energy for each step of the reaction can be determined. This information helps in understanding the kinetics of the reaction and predicting the most favorable reaction pathway. For instance, in multi-component reactions leading to similar heterocyclic systems, a proposed mechanism often involves a sequence of reactions such as Michael addition followed by cyclization and tautomerization. acs.orgnih.gov Computational modeling can validate such proposed mechanisms by calculating the energy profile of each step.

Solvent Effects and Environmental Influence on Electronic Structure and Reactivity

The surrounding environment, particularly the solvent, can significantly influence the electronic structure, reactivity, and spectroscopic properties of a molecule. Computational models can account for these solvent effects through various approaches, such as implicit and explicit solvent models.

Implicit solvent models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects the stability of different molecular states. For example, TD-DFT calculations performed with a PCM can predict solvatochromic shifts in UV-Vis spectra, which are changes in the absorption wavelength as a function of solvent polarity. ekb.eg

Explicit solvent models involve including a number of individual solvent molecules around the solute in the calculation. While more computationally intensive, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. These calculations can reveal how the solvent influences not only the electronic structure but also the reaction energetics and mechanisms.

Exploration of Non Biological Applications of Chromeno 4,3 B Pyrrol 4 1h One Systems

Materials Science and Optoelectronic Applications

The inherent fluorescence of the coumarin core within the chromeno[4,3-b]pyrrol-4(1H)-one structure makes it an attractive candidate for the development of novel organic materials with interesting optoelectronic properties.

Development of Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Research into the photophysical properties of chromeno[4,3-b]pyrrol-4(1H)-one derivatives has revealed their potential as luminescent materials. Studies have shown that these compounds exhibit fluorescence, a key characteristic for applications in organic light-emitting diodes (OLEDs).

One study investigated the photophysical properties of synthesized chromeno[4,3-b]pyrrol-4(1H)-one derivatives. The electronic excitation spectra of these compounds in dilute chloroform solutions showed intense absorption in the UV region, around 250 nm. The fluorescence emission spectra of these derivatives were also recorded, demonstrating their light-emitting capabilities. For instance, one derivative exhibited an emission maximum at 390 nm. The quantum yield of fluorescence, a measure of the efficiency of the light emission process, was found to be modest but significant.

The following table summarizes the photophysical data for two representative chromeno[4,3-b]pyrrol-4(1H)-one derivatives from the study:

CompoundExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φf)
Derivative 131739073-
Derivative 2---0.101

While these initial studies confirm the luminescent nature of the chromeno[4,3-b]pyrrol-4(1H)-one scaffold, the direct application of 1,3-dimethylchromeno[4,3-b]pyrrol-4(1H)-one or its close analogs in the fabrication of OLED devices has not yet been reported in the scientific literature. Further research is needed to optimize the fluorescence quantum yields and to evaluate their performance as emitters in OLED architectures.

Design of Charge-Transfer Based Emitters

The concept of intramolecular charge transfer (ICT) is a critical aspect in the design of advanced emitters for OLEDs, particularly for achieving thermally activated delayed fluorescence (TADF). The chromeno[4,3-b]pyrrol-4(1H)-one system, with its electron-donating pyrrole (B145914) moiety and electron-withdrawing chromenone core, possesses a structural framework conducive to ICT.

Theoretical and experimental studies on similar donor-acceptor molecules, such as N-phenylpyrrole, have demonstrated efficient ICT processes. researchgate.net In these systems, photoexcitation can lead to a transfer of electron density from the donor to the acceptor, resulting in a charge-separated excited state. This ICT state can have a significant impact on the photophysical properties of the molecule, including its emission wavelength and quantum yield.

However, specific research on the intramolecular charge transfer characteristics of this compound or other derivatives of the chromeno[4,3-b]pyrrol-4(1H)-one scaffold has not been found in the reviewed literature. The design and synthesis of derivatives with tailored donor-acceptor strengths could unlock their potential as charge-transfer based emitters, but this remains an unexplored area of research.

Catalysis and Ligand Design

The presence of nitrogen and oxygen heteroatoms in the chromeno[4,3-b]pyrrol-4(1H)-one structure suggests potential for coordination with metal centers or for acting as a basic site in organocatalysis.

Investigation as Ligands in Transition Metal-Catalyzed Processes

The synthesis of the chromeno[4,3-b]pyrrol-4(1H)-one scaffold itself has been shown to be facilitated by transition metal catalysts. For example, a palladium-catalyzed oxidative cyclocondensation has been used to create a more complex polycyclic structure from a chromeno[4,3-b]pyrrol-4(1H)-one starting material. Another method employs nanocrystalline copper ferrite (CuFe2O4) as a magnetically recoverable catalyst for the one-pot, three-component synthesis of chromeno[4,3-b]pyrrol-4(1H)-one derivatives. rsc.org

Despite these synthetic applications where the chromeno[4,3-b]pyrrol-4(1H)-one is the product, there is a notable absence of research in the scientific literature where this heterocyclic system is used as a ligand for transition metals in catalytic processes. The potential for the nitrogen and oxygen atoms to act as coordination sites for metal ions has not been explored in the context of developing new catalysts.

Potential as Organocatalysts in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. The chromeno[4,3-b]pyrrol-4(1H)-one scaffold contains basic nitrogen atoms within the pyrrole ring and a carbonyl group that could potentially participate in hydrogen bonding or other non-covalent interactions to activate substrates.

However, a comprehensive search of the scientific literature did not yield any studies where this compound or its derivatives have been investigated as organocatalysts. This area remains a completely unexplored avenue for this class of compounds.

Advanced Chemical Sensing Platforms for Non-Biological Analytes

The fluorescent properties of the chromeno[4,3-b]pyrrol-4(1H)-one system make it a promising candidate for the development of fluorescent chemosensors. Changes in the fluorescence intensity or wavelength upon interaction with an analyte can form the basis of a sensing mechanism.

While the broader class of coumarin derivatives has been utilized in the design of chemical sensors, specific applications of the chromeno[4,3-b]pyrrol-4(1H)-one scaffold for the detection of non-biological analytes are not well-documented. One review article mentions that the chromeno[4,3-b]pyrrol-4(1H)-one motif is present in some chemical sensors, but does not provide specific examples or details of the analytes detected.

A thorough search of the current literature did not reveal any dedicated studies on the application of this compound or its derivatives as chemical sensing platforms for non-biological analytes such as metal ions, anions, or neutral molecules. The potential for this scaffold to be functionalized with specific recognition units for the selective detection of environmental or industrial analytes is yet to be realized.

Based on a comprehensive review of available scientific literature, there is currently no documented research or application of This compound or the broader class of chromeno[4,3-b]pyrrol-4(1H)-one systems in the field of photoresist compositions or related photochemistry for lithographic processes.

Extensive searches of chemical and materials science databases have revealed that the existing body of research on these compounds primarily focuses on their synthesis, characterization, and exploration of their potential biological activities. While some studies have investigated their general photophysical properties, such as UV-Vis absorption and fluorescence, this has not extended to their use as components in photoresist formulations, such as photoinitiators, photosensitizers, or photopolymerizable monomers.

Therefore, a detailed discussion, including research findings and data tables, on the application of these specific chemical systems in photoresist compositions cannot be provided at this time due to the absence of published data on the subject.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Protocols

The synthesis of chromeno[4,3-b]pyrrol-4(1H)-one derivatives has been achieved through various methods, including multi-component reactions (MCRs), which are inherently atom-economical. researchgate.netresearchgate.netnih.gov MCRs combine three or more reactants in a single step, reducing waste, energy consumption, and lengthy purification processes. nih.govbohrium.com Despite this, a significant challenge remains in developing even more environmentally benign and efficient synthetic strategies.

Future research should prioritize the principles of green chemistry. researchgate.net One promising approach involves the use of magnetically recoverable nanocatalysts, such as nanocrystalline CuFe2O4, which has been successfully used for the synthesis of this scaffold in aqueous media. acs.org This method not only avoids hazardous organic solvents but also allows for the easy recovery and reuse of the catalyst, making the process more sustainable and economical. acs.org Another reported strategy involves performing the annulation of 4-phenylaminocoumarins with β-nitroalkenes under solvent-free conditions, further minimizing environmental impact. researchgate.net The development of catalytic domino reactions, which create several bonds in a single, uninterrupted sequence, represents another frontier for achieving high atom economy in the synthesis of complex nitrogen heterocycles. researchgate.net

Table 1: Comparison of Synthetic Protocol Philosophies
ParameterTraditional Multi-Step SynthesisModern Sustainable Protocols
PrincipleSequential, linear steps with isolation of intermediates.One-pot, multi-component, or domino reactions. nih.govresearchgate.net
Atom EconomyOften low, with significant byproduct formation.High, as most atoms from reactants are incorporated into the final product. nih.gov
Solvent/CatalystOften relies on stoichiometric reagents and volatile organic solvents.Employs catalytic amounts of reusable catalysts (e.g., nanocrystals) and green solvents (e.g., water) or solvent-free conditions. researchgate.netacs.org
Workup & PurificationMultiple extraction and chromatography steps required.Simplified workup; catalyst may be magnetically removed or filtered. acs.org
Environmental ImpactHigher energy consumption and waste generation.Lower environmental footprint due to reduced waste and energy use. researchgate.net

Integration of Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Modern drug discovery and materials science are increasingly reliant on computational tools to accelerate development and reduce costs. The integration of advanced computational modeling for the chromeno[4,3-b]pyrrol-4(1H)-one scaffold is a critical future direction. Quantum-chemical calculations can provide deep insights into the physicochemical properties of new heterocyclic compounds. researchgate.net

Machine learning models, for instance, are being developed to reliably predict reaction outcomes, such as regioselectivity in the C-H functionalization of heterocycles. bohrium.com By training a model on computed properties of reactants, it is possible to forecast transition state barriers, enabling rapid and accurate predictions without performing the actual experiments. bohrium.com This approach could be invaluable for designing synthetic routes to novel derivatives of the chromeno[4,3-b]pyrrol-4(1H)-one core. Furthermore, software can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for newly designed heterocyclic derivatives, helping to prioritize compounds with drug-like characteristics early in the discovery process. nih.gov Such in silico screening can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov

Table 2: Potential Applications of Computational Modeling
Computational MethodApplication for Chromeno[4,3-b]pyrrol-4(1H)-one Scaffold
Density Functional Theory (DFT)Calculate thermodynamic stability, electronic structure, and predict reactivity sites. researchgate.net
Machine Learning (e.g., Random Forest)Predict regioselectivity of derivatization reactions; forecast reaction yields and optimal conditions. bohrium.com
Molecular DockingSimulate binding interactions with biological targets to guide the design of bioactive compounds.
ADMET Prediction SoftwareAssess drug-likeness and potential toxicity of virtual derivatives before synthesis. nih.gov
Time-Dependent DFT (TD-DFT)Predict photophysical properties (absorption/emission spectra) for applications in functional materials. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Novel Derivatization Pathways

While efficient methods for constructing the core chromeno[4,3-b]pyrrol-4(1H)-one skeleton exist, the full reactive potential of this scaffold remains largely untapped. The synthesized compounds are not merely endpoints but are valuable intermediates for creating more complex polycyclic systems. nih.gov

Research has shown that the scaffold can undergo further transformations to create diverse polycyclic fused heterocycles. nih.gov For example, the two amino groups present in certain derivatives can be condensed with various acids to form a new, fused imidazole ring. nih.gov Another demonstrated pathway is the intramolecular Buchwald–Hartwig reaction to generate even more complex fused systems. nih.gov An oxidative cyclocondensation with diphenylacetylene has also been reported as a successful functionalization strategy.

Future work should systematically explore the reactivity of the different subunits within the molecule. This includes electrophilic substitution reactions on the electron-rich pyrrole (B145914) and chromene rings, functionalization of the N-H bond of the pyrrole, and exploring reactions involving the methyl groups. Chemical derivatization is a crucial technique to enhance the properties of molecules, and a deeper understanding of the scaffold's reactivity will enable the creation of novel analogues with fine-tuned biological or material properties. airo.co.in

Table 3: Derivatization Pathways for the Chromeno[4,3-b]pyrrol-4(1H)-one Scaffold
Reaction TypeDescriptionStatus
Fused Ring FormationCondensation with acids to form fused imidazole or quinoxaline rings. nih.govDemonstrated
Intramolecular C-N CouplingBuchwald–Hartwig reaction to create polycyclic fused systems. nih.govDemonstrated
Oxidative CyclocondensationPalladium-catalyzed reaction with alkynes to build additional rings. Demonstrated
N-H FunctionalizationAlkylation, acylation, or arylation at the pyrrole nitrogen.Potential
Electrophilic Aromatic SubstitutionHalogenation, nitration, or Friedel-Crafts reactions on the chromene or pyrrole rings.Potential
Side-Chain ModificationFunctionalization of the existing methyl groups.Potential

Strategic Integration of the Chromeno[4,3-b]pyrrol-4(1H)-one Scaffold into Emerging Functional Materials

The inherent structural and electronic properties of fused heterocyclic systems make them prime candidates for applications in materials science. aip.org The chromeno[4,3-b]pyrrol-4(1H)-one scaffold, with its extended π-conjugated system, is particularly promising. Substituted 2H-chromen-2-ones are known to be technologically useful for their photophysical properties, serving as fluorescent probes, laser dyes, and chemical sensors.

Preliminary studies on chromeno[4,3-b]pyrrol-4(1H)-ones have confirmed their interesting photophysical and electrochemical properties. This suggests their potential for development as advanced functional materials. For instance, chromene-based molecules have been successfully developed as fluorescent probes for bioimaging and sensing various analytes. researchgate.netaip.orgacs.org The rigid, planar structure of the chromeno[4,3-b]pyrrol-4(1H)-one core could be exploited to design novel fluorophores. Furthermore, related coumarin/pyrrole-fused heterocycles have been investigated for their photochemical and redox-switching properties, indicating potential use in molecular switches or data storage. nih.gov The structural similarity to diketopyrrolopyrrole derivatives, which are used as organic semiconductors, also suggests that appropriately functionalized chromeno[4,3-b]pyrrol-4(1H)-ones could be explored for applications in organic thin-film transistors (OTFTs).

Table 4: Potential Functional Material Applications
Material ApplicationEnabling Structural FeaturePotential Use
Fluorescent Probes/SensorsExtended π-conjugation and rigid planar structure. Bioimaging, detection of specific ions or biomolecules. aip.org
Organic SemiconductorsAromatic, electron-rich heterocyclic system capable of π-stacking.Active layer in Organic Thin-Film Transistors (OTFTs).
Photoredox SwitchesReversible redox and photochemical properties. nih.govMolecular electronics, optical data storage.
Laser DyesStrong absorption and high fluorescence quantum yield. Tunable lasers for scientific and medical applications.

Addressing Scalability and Industrial Feasibility of Synthesis

For any promising compound to move from academic research to practical application, its synthesis must be scalable and economically viable. The reliance on MCRs for the synthesis of the chromeno[4,3-b]pyrrol-4(1H)-one scaffold is a significant advantage in this regard. researchgate.netnih.gov One-pot processes that combine multiple steps without isolating intermediates simplify procedures, reduce solvent waste, and lower operational costs, all of which are critical for industrial-scale production. nih.gov

However, challenges to scalability remain. A key consideration is the cost and availability of the starting materials, such as substituted 2-oxo-2H-chromene-3-carbaldehydes or 4-aminocoumarins. researchgate.netacs.org While a reaction may be efficient in the lab, its industrial feasibility depends on a secure and affordable supply chain for its basic components. Furthermore, catalyst performance must be maintained at scale. For methods using nanocatalysts, ensuring the long-term stability and efficient recovery and reactivation of the catalyst over numerous cycles is essential for an economically sound process. acs.org Finally, purification methods must be adaptable to large quantities. While MCRs can produce clean products, any necessary chromatography must be replaced with more industry-friendly techniques like crystallization or distillation to ensure the process is truly scalable.

Compound Reference Table

Table 5: List of Chemical Compounds Mentioned
Compound Name
1,3-dimethylchromeno[4,3-b]pyrrol-4(1H)-one
2-oxo-2H-chromene-3-carbaldehyde
4-aminocoumarin
4-phenylaminocoumarin
Copper Ferrite (CuFe2O4)
Diphenylacetylene

Q & A

Q. Methodological Insight

  • Procedure : Combine 4-aminocoumarin (1 mmol), aryl amine (1 mmol), and glyoxal monohydrate (1 mmol) in water with CuFe₂O₄ (10 mg). Stir at 80°C for 2–3 hours. Isolate the product via filtration and recrystallize .
  • Catalyst Characterization : XRD and TEM confirm nanoparticle size (10–20 nm), while EDX validates elemental composition .

How do spectroscopic and crystallographic techniques confirm the structural integrity of this compound derivatives?

Basic Research Focus
¹H/¹³C NMR and mass spectrometry (MS) are critical for confirming molecular structure. For instance, ¹H NMR peaks at δ 3.84 (s, 3H, OCH₃) and 5.52 (s, 1H, CH) validate substituent positions . X-ray diffraction (XRD) resolves crystal packing, revealing envelope conformations in pyrrolidine rings and hydrogen-bonding networks stabilizing the lattice .

Q. Methodological Insight

  • XRD Analysis : Single-crystal studies show bond lengths (e.g., C–N: 1.47 Å) and torsion angles, confirming stereochemistry .
  • MS Fragmentation : EI-MS at m/z 373 (M⁺) with diagnostic fragments (m/z 330, 100%) corroborates the molecular formula .

What advanced strategies optimize reaction conditions for scalable synthesis of chromeno[4,3-b]pyrrol-4(1H)-one derivatives?

Advanced Research Focus
Optimization involves solvent selection, catalyst loading, and recyclability. Fe₃O₄@SiO₂–SO₃H nanoparticles enable solvent-free synthesis, reducing environmental impact while maintaining >90% yield over five cycles . Reaction temperature (80–100°C) and time (2–4 hours) balance kinetics and decomposition risks .

Q. Methodological Insight

  • Catalyst Recyclability : After reaction completion, separate nanoparticles magnetically, wash with ethanol, and dry at 60°C for reuse .
  • Solvent Screening : Aqueous media outperform organic solvents (e.g., DMF, ethanol) by enhancing solubility and reducing side reactions .

How can computational modeling predict the physicochemical and bioactive properties of this compound?

Advanced Research Focus
Density functional theory (DFT) calculates HOMO-LUMO gaps to assess reactivity, while molecular docking evaluates binding affinity to biological targets (e.g., α-glucosidase). Studies on similar chromeno-pyrrolones show drug-like properties: LogP ≈ 2.5, polar surface area <140 Ų, and oral bioavailability >80% .

Q. Methodological Insight

  • DFT Workflow : Optimize geometry at B3LYP/6-31G(d), compute electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • ADMET Prediction : Use SwissADME to assess Lipinski’s rule compliance and toxicity profiles .

What mechanistic pathways explain the formation of chromeno[4,3-b]pyrrol-4(1H)-one in multicomponent reactions?

Advanced Research Focus
Domino reactions proceed via imine formation (4-aminocoumarin + glyoxal), followed by Michael addition (arylamine attack) and cyclization. Isotopic labeling (¹⁵N) and kinetic studies confirm a stepwise mechanism over concerted pathways .

Q. Methodological Insight

  • Intermediate Trapping : Quench the reaction at 30-minute intervals; isolate intermediates via TLC and characterize by IR (C=O stretch at 1680 cm⁻¹) .
  • Kinetic Profiling : Pseudo-first-order kinetics (rate constant k = 0.15 min⁻¹) suggest rate-limiting cyclization .

How do researchers resolve contradictions in catalytic efficiency data between solvent-free and aqueous-phase syntheses?

Advanced Research Focus
Conflicting yields (e.g., 85% in water vs. 90% solvent-free) arise from substrate solubility and catalyst-substrate interactions. Statistical Design of Experiments (DoE) identifies critical factors: in aqueous media, pH (6–8) and ionic strength dominate, while solvent-free reactions require precise temperature control (±2°C) .

Q. Methodological Insight

  • DoE Approach : Use a Box-Behnken model to optimize variables (catalyst loading, temperature, solvent ratio) .
  • Contradiction Resolution : Cross-validate data via ICP-OES (catalyst leaching <1%) and BET analysis (surface area >50 m²/g) .

What role do substituents play in modulating the biological activity of chromeno[4,3-b]pyrrol-4(1H)-one derivatives?

Advanced Research Focus
Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance anticancer activity (IC₅₀ = 12 µM vs. HCT-116 cells) by stabilizing DNA intercalation. Methoxy substituents improve solubility but reduce metabolic stability .

Q. Methodological Insight

  • SAR Studies : Synthesize derivatives with varied substituents (e.g., 4-Cl, 3-OCH₃) and assay against cancer cell lines .
  • Metabolic Stability : Use liver microsomes to calculate half-life (e.g., t₁/₂ = 45 minutes for -OCH₃ vs. 90 minutes for -Cl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.